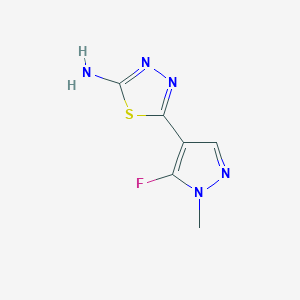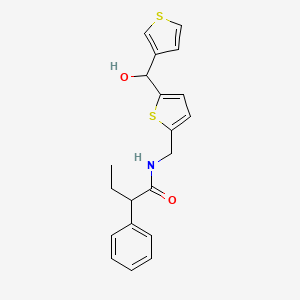
2-(2-aminophenoxy)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the following steps:
Condensation Reaction: The starting material, o-nitrochlorobenzene, undergoes a condensation reaction with glycol under alkaline conditions and in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC).
Catalytic Hydrogenation: The 1,2-di(2-nitrophenoxy)ethane is then subjected to catalytic hydrogenation using a nickel-based catalyst and activated carbon in an alcohol solvent.
Filtration and Crystallization: After the hydrogenation reaction, the mixture is filtered to remove the catalyst and activated carbon.
Industrial Production Methods
The industrial production of 2-(2-aminophenoxy)ethan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of recyclable solvents and catalysts, as well as efficient reaction conditions, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
Scientific Research Applications
2-(2-Aminophenoxy)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenoxy)ethanol: The parent compound without the hydrochloride salt.
1,2-Di(2-aminophenoxy)ethane: A related compound with two amino groups.
2-(2-Nitrophenoxy)ethanol: A precursor in the synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride.
Uniqueness
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
CAS No. |
1050652-15-7; 42876-07-3 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 |
IUPAC Name |
2-(2-aminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4,10H,5-6,9H2;1H |
InChI Key |
AOFDGULTVAODRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCCO.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2555850.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2555851.png)
![3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2555853.png)



